molecular formula C18H27N3O8S B2544292 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 872976-25-5

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No. B2544292
M. Wt: 445.49
InChI Key: DGIICEHQCVOLQL-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative with a 3,4-dimethoxyphenylsulfonyl group and a 2-methoxyethyl group attached. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton. They are used in various fields of chemistry due to their versatile reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Without specific data on this compound, it’s difficult to provide an analysis .

Scientific Research Applications

Novel Synthetic Methodologies

A study by Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of similar compounds in synthesizing anthranilic acid derivatives and oxalamides. This methodology emphasizes the importance of such compounds in facilitating complex organic synthesis processes, potentially applicable to the synthesis of bioactive molecules or materials science applications (Mamedov et al., 2016).

Photophysical Properties and Chemiluminescence

Watanabe et al. (2010) explored the singlet oxygenation of sulfanyl-substituted bicyclic dioxetanes, leading to sulfonyl-substituted derivatives with distinct chemiluminescence properties. The study highlights the potential use of such compounds in developing new chemiluminescent probes or materials with specific light-emitting properties (Watanabe et al., 2010).

Antagonistic Properties on Receptors

Research by Serradeil-Le Gal et al. (2002) characterized a selective, nonpeptide vasopressin V1b receptor antagonist, showcasing the potential therapeutic applications of sulfonyl-substituted compounds in modulating receptor activities. This study implies the capacity of such derivatives in contributing to the development of new drugs targeting specific receptor pathways (Serradeil-Le Gal et al., 2002).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of a CB1 cannabinoid receptor antagonist, emphasizing the structural analysis and pharmacophore modeling of sulfonyl-containing compounds. This research provides insights into drug design and the role of such compounds in elucidating receptor-ligand interactions (Shim et al., 2002).

VEGFR-2 Inhibitors for Cancer Therapy

Ghorab et al. (2016) developed novel sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors, indicating the significance of these compounds in anticancer research. The study demonstrates the potential of sulfonyl-substituted compounds in targeting vascular endothelial growth factor receptors, a critical pathway in tumor growth and metastasis (Ghorab et al., 2016).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s impossible to provide an accurate assessment .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and investigating potential applications. This could involve in vitro or in vivo studies to determine if the compound has any bioactive properties .

properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O8S/c1-26-10-7-19-17(22)18(23)20-12-16-21(8-4-9-29-16)30(24,25)13-5-6-14(27-2)15(11-13)28-3/h5-6,11,16H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIICEHQCVOLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide

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